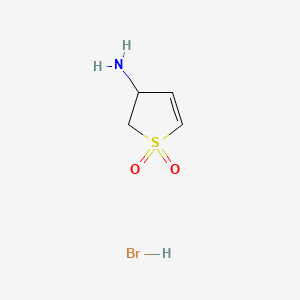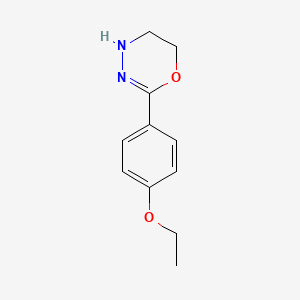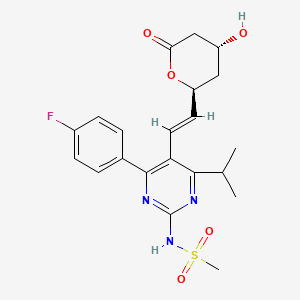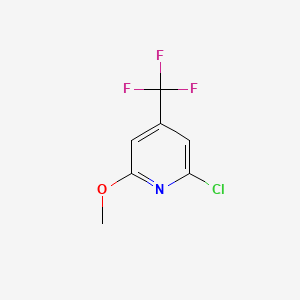
2-氯-6-甲氧基-4-(三氟甲基)吡啶
描述
2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5ClF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine, methoxy, and trifluoromethyl groups in its structure imparts unique chemical properties, making it valuable in various industrial and scientific applications.
科学研究应用
2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
It is known that trifluoromethylpyridines, a class of compounds to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .
Mode of Action
Trifluoromethylpyridines are generally known for their unique physicochemical properties, which are thought to contribute to their biological activities .
Biochemical Pathways
It’s known that trifluoromethylpyridines are often used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
It’s known that trifluoromethylpyridines are often used in the protection of crops from pests , suggesting that they may have pesticidal effects.
Action Environment
The stability and reactivity of trifluoromethylpyridines can be influenced by various factors, including temperature and the presence of other chemical reagents .
生化分析
Biochemical Properties
It is known that trifluoromethylpyridines, a group to which this compound belongs, play an important role in pharmaceuticals and agrochemicals . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridines .
Cellular Effects
Trifluoromethylpyridines are known to have significant impacts on various types of cells and cellular processes .
Molecular Mechanism
Trifluoromethylpyridines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of a chlorinated pyridine derivative using a fluorinating agent such as sulfur tetrafluoride or trifluoromethyl iodide . The reaction is usually carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine often involves a multi-step process. The initial step may include the chlorination of a pyridine derivative, followed by methoxylation and subsequent introduction of the trifluoromethyl group. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions
2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Uniqueness
2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine is unique due to the presence of the methoxy group at the 6-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of chlorine, methoxy, and trifluoromethyl groups in a single molecule provides a versatile scaffold for the development of new compounds with tailored properties .
属性
IUPAC Name |
2-chloro-6-methoxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-6-3-4(7(9,10)11)2-5(8)12-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEFQJNETFIPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1H-2,5-Methanocyclopenta[c]pyrrole-5(3H)-carbonitrile,tetrahydro-(9CI)](/img/new.no-structure.jpg)

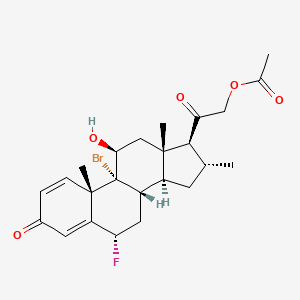
![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)
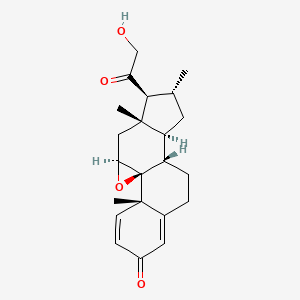
![8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B585758.png)
